3-(3-Chloropropoxy)-4-methoxyaniline
Description
3-(3-Chloropropoxy)-4-methoxyaniline (CAS: 846023-25-4) is a substituted aniline derivative featuring a methoxy group at the para position and a 3-chloropropoxy group at the meta position of the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and biologically active molecules. For example, it is used in the synthesis of N-(2,4-dichloro-5-methoxyphenyl)-2-cyano-2-propenamide derivatives under reflux conditions in isopropyl alcohol . Its structural uniqueness lies in the combination of electron-donating (methoxy) and electron-withdrawing (chloropropoxy) substituents, which influence its reactivity and biological activity.
Properties
CAS No. |
846023-25-4 |
|---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
3-(3-chloropropoxy)-4-methoxyaniline |
InChI |
InChI=1S/C10H14ClNO2/c1-13-9-4-3-8(12)7-10(9)14-6-2-5-11/h3-4,7H,2,5-6,12H2,1H3 |
InChI Key |
BDJIGFYJGZRBIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Antiproliferative Activity of Selected Analogs
| Compound | Substituent Position (C4 Anilino) | GI50 (μM) |
|---|---|---|
| 8m | C3', C4' | 7.98 |
| 8h | C3', C5' | >10 |
| 8r | None | >20 |
Comparison with Chloro- and Methoxy-Substituted β-Enaminones
Synthesis of β-enaminones from chloro anilines (e.g., LCClOH) typically yields ~10–12%, half the yield of methoxy-substituted analogs (e.g., LCOH, ~20–25%) . This indicates that the chloropropoxy group in 3-(3-chloropropoxy)-4-methoxyaniline may reduce synthetic efficiency compared to purely methoxy-substituted compounds.
Structural Analogs with Varied Alkoxy Groups
- 3-(Cyclopentyloxy)-4-methoxyaniline Hydrochloride : Replacing the chloropropoxy group with a cyclopentyloxy moiety alters solubility and biological targeting. This analog (CAS: 844873-52-5) is used in kinase inhibitor research but lacks the electrophilic chlorine atom, which may reduce reactivity in nucleophilic substitutions .
Table 3: Physical and Functional Properties of Structural Analogs
Antifungal Activity of Para-Substituted Anilines
Compounds like (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) share structural features with this compound, such as a para-substituted aromatic ring and free -NH- links. However, TRI’s antifungal activity against C. albicans is attributed to its triazine heterocycle, whereas the chloropropoxy group in the target compound may favor antiproliferative over antifungal effects .
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